molecular formula C22H26N4O3S B15283353 3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283353
M. Wt: 426.5 g/mol
InChI Key: SIMIFYRKANMGPU-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by two distinct substituents: a bulky adamantyl group at position 3 and an electron-rich 3,4,5-trimethoxyphenyl group at position 6.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(1-adamantyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H26N4O3S/c1-27-16-7-15(8-17(28-2)18(16)29-3)19-25-26-20(23-24-21(26)30-19)22-9-12-4-13(10-22)6-14(5-12)11-22/h7-8,12-14H,4-6,9-11H2,1-3H3

InChI Key

SIMIFYRKANMGPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process. One common method involves the reaction of 1-adamantylamine with 3,4,5-trimethoxybenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The trimethoxyphenyl group can interact with specific binding sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s substitution pattern (adamantyl at position 3, trimethoxyphenyl at position 6) distinguishes it from analogues such as 6-(1-Adamantyl)-3-aryl derivatives (e.g., 5l in ), where adamantyl occupies position 6. Positional differences significantly alter steric and electronic profiles. For example:

  • Compound 5l (6-adamantyl-3-bromophenyl): Exhibits antiproliferative activity (MTT assay) with a melting point of 252–254°C .
  • Compound 20c (3-trimethoxyphenyl-6-N-methylpyrrolyl): Demonstrates a lower melting point (162°C) due to reduced symmetry and weaker intermolecular forces .

The trimethoxyphenyl group in the target compound introduces strong electron-donating methoxy groups, which may enhance π-π stacking interactions compared to halogenated or alkyl-substituted analogues .

Adamantyl vs. Phenyl Substituents

and compare adamantyl- and phenyl-substituted derivatives:

  • Compound 1 (3-adamantyl-6-(2-chloro-6-fluorophenyl)): Adamantyl induces dense crystal packing via C–H···F interactions, as shown by Hirshfeld surface analysis .
  • Compound 2 (3-phenyl-6-(2-chloro-6-fluorophenyl)): Phenyl substituents favor weaker van der Waals interactions, leading to less stable crystal structures .

The adamantyl group’s rigidity and bulkiness in the target compound likely improve thermal stability and modulate solubility compared to linear aryl groups.

Melting Points and Solubility

Melting points vary with substituent bulk and symmetry:

Compound R3 R6 Melting Point (°C) Reference
Target Compound 1-Adamantyl 3,4,5-Trimethoxyphenyl Data not reported
5l () 4-Bromophenyl 1-Adamantyl 252–254
20c () N-Methylpyrrolyl 3,4,5-Trimethoxyphenyl 162
6-Ada-3-Fluorophenyl () 1-Adamantyl 3-Fluorophenyl Disordered structure

The target compound’s trimethoxyphenyl group may lower its melting point compared to halogenated derivatives due to reduced crystallinity.

Antiproliferative Activity

  • Compound 5l (6-adamantyl-3-bromophenyl): IC₅₀ values in the low micromolar range against cancer cell lines, attributed to adamantyl-enhanced membrane permeability .
  • Microwave-synthesized derivatives (): Compounds 3b and 3g show potent antibacterial and anticancer activity, highlighting the impact of electron-withdrawing substituents .

The target compound’s trimethoxyphenyl group may improve DNA intercalation or kinase inhibition, but activity data remains speculative without experimental results.

Antibacterial Potential

  • Triazolo-thiadiazoles with pyridinyl groups (): Exhibit moderate-to-strong activity against S. aureus and E. coli, suggesting that heteroaromatic substituents enhance microbial targeting .

Crystal Structure and Intermolecular Interactions

  • Target compound’s analogue (): Monoclinic crystal system (P21/m) with C–H···F interactions stabilizing the lattice. Disorder in the fluorophenyl group suggests dynamic packing .
  • Adamantyl derivatives (): Exhibit closer molecular packing (density ~1.47 g/cm³) due to adamantyl’s spherical geometry, compared to phenyl analogues (~1.35 g/cm³) .

Biological Activity

3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound known for its diverse biological activities. Its unique structure combines an adamantyl group and a trimethoxyphenyl group with a triazolothiadiazole core, which contributes to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on various research findings.

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : 3-(1-adamantyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances lipophilicity, facilitating cell membrane penetration. The trimethoxyphenyl group can interact with specific binding sites on proteins or enzymes, leading to modulation of various biological pathways.

Antimicrobial Activity

Research indicates that compounds in the triazolothiadiazole class exhibit significant antimicrobial properties. In a study evaluating various thiadiazole derivatives against microbial strains like Candida albicans and Staphylococcus aureus, certain derivatives showed promising results with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL .

CompoundMicrobial StrainMIC (µg/mL)
Thiadiazole ACandida albicans15.62
Thiadiazole BStaphylococcus aureus31.25

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. A recent study identified this compound as a potential candidate for targeting thioredoxin reductase (TrxR), an important enzyme in cancer progression .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in several studies. For instance, it has shown potential as an inhibitor of topoisomerase II and other enzymes involved in DNA replication and repair processes .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of synthesized thiadiazoles including the target compound were tested against multiple strains of bacteria and fungi. Results indicated that the presence of the adamantyl moiety significantly enhanced the antimicrobial activity compared to other derivatives lacking this structure.
  • Anticancer Screening :
    In a screening of a drug library against multicellular spheroids representing tumor microenvironments, the compound showed selective cytotoxicity towards cancer cells while sparing normal cells .

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